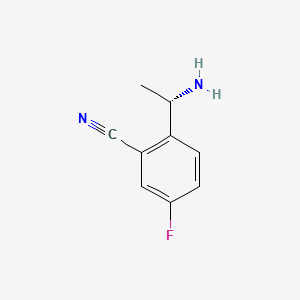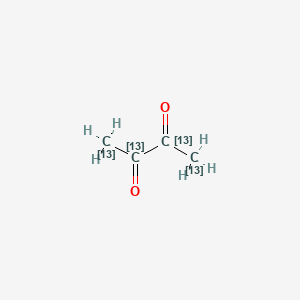
2,3-Butanedione-13C4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Butanedione-13C4, also known as 2,3-Diketobutane-13C4 or 2,3-Dioxobutane-13C4, is a biochemical used for proteomics research . It is a liquid at room temperature . The molecular formula is (13C)4H6O2 and the molecular weight is 90.06 .
Molecular Structure Analysis
The molecular structure of 2,3-Butanedione-13C4 is similar to that of 2,3-Butanedione, with the difference being the presence of Carbon-13 isotopes . The structure consists of two carbonyl groups (C=O) side by side .Chemical Reactions Analysis
2,3-Butanedione, a similar compound, has been known to inactivate aminopeptidase-N and form triazine and pteridine ring systems through cyclocondensation with amines . It is also used as a precursor to α-diones .Physical And Chemical Properties Analysis
2,3-Butanedione-13C4 is a liquid at room temperature with a boiling point of 88°C . The molecular formula is (13C)4H6O2 and the molecular weight is 90.06 .Aplicaciones Científicas De Investigación
Spectroscopy and Molecular Properties : A study on 2,3-Butanedione focused on its spectroscopic properties using matrix-isolation and low-temperature solid state FT-IR spectroscopy. This research is significant in understanding the molecular properties of diacetyl, especially in different phases like crystalline, amorphous, liquid, and gas (Gómez-Zavaglia & Fausto, 2003).
Toxicology and Health Effects : The toxicological effects of 2,3-Butanedione were investigated in a study involving inhalation exposure in rats and mice. This research is crucial for understanding the health impacts of diacetyl, particularly in the context of its use in the flavor manufacturing industry (National Toxicology Program technical report series, 2018).
Electrochemical Reactions : Research on the electrochemical reactions of 2,3-Butanedione at platinized platinum electrodes in acid media highlighted its potential in electrochemical applications. This study contributes to understanding the electrochemical transformations of diacetyl (Horányi, Inzelt, & Torkos, 1980).
Synthesis and Oxidation Studies : A study on the synthesis of 2,3-Butanedione through selective oxidation of 2-butanone highlighted the chemical processes involved in producing diacetyl. This is relevant for industrial synthesis and application (Beltramone et al., 2000).
Medical and Biological Research : Research on breath gas metabolites and bacterial metagenomes from cystic fibrosis airways indicated active pH neutral 2,3-butanedione fermentation. This study provides insights into the role of diacetyl in medical and biological contexts (Whiteson et al., 2014).
Food Chemistry and Aroma : A study on the origin of 2,3-Butanedione in D-glucose/L-alanine Maillard model systems elucidated the pathways of diacetyl formation in food chemistry, particularly in flavor and aroma contexts (Yaylayan & Keyhani, 1999).
Biomedical Applications : The effects of 2,3-butanedione monoxime on force production, myosin light chain phosphorylation, and chemical energy usage in muscles were studied, providing insights relevant to biomedical research and pharmacology (Siegman et al., 1994).
Chemical Complexes and Reactions : Research into the Copper(II) and nickel(II) complexes of 2,3-butanedione bis(N(3)-substituted thiosemicarbazones) contributed to the understanding of chemical reactions and complexes involving diacetyl (West et al., 1997).
Safety And Hazards
2,3-Butanedione-13C4 should be handled with care. It is recommended to use personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation . It is classified as highly flammable, harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, toxic if inhaled, and may cause damage to organs through prolonged or repeated exposure .
Propiedades
IUPAC Name |
(1,2,3,4-13C4)butane-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-3(5)4(2)6/h1-2H3/i1+1,2+1,3+1,4+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJXEFYPDANLFS-JCDJMFQYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)[13C](=O)[13CH3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.060 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Butanedione-13C4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

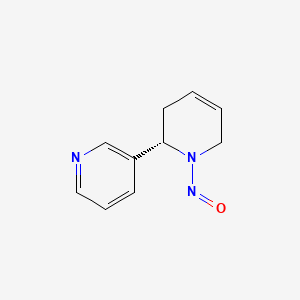
![(1S,3As,3bS,5aR,9aR,9bS,11aS)-N-methoxy-N,9a,11a-trimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B566117.png)

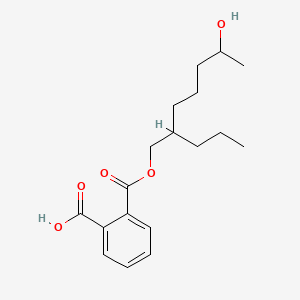

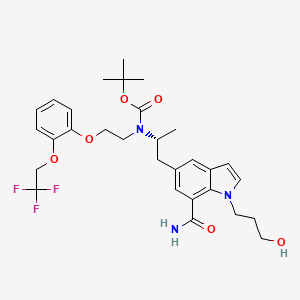
![[(8S,9R,11S,13S,14S,17R)-17-Acetyl-11-[4-(dimethylamino)phenyl]-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B566123.png)
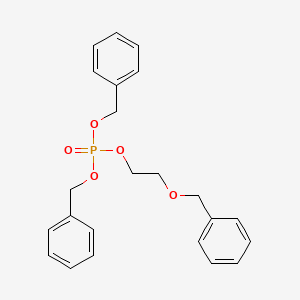
![Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B566131.png)


